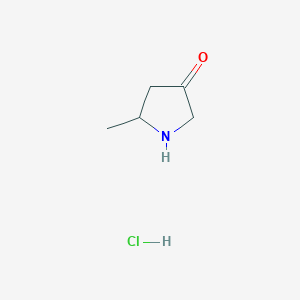

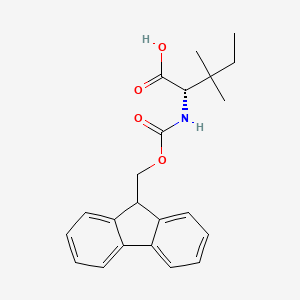

![molecular formula C20H20N6O3 B2677719 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1242901-11-6](/img/structure/B2677719.png)

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s part of a class of compounds that have been studied for their DNA intercalation activities as anticancer agents .

Synthesis Analysis

The synthesis of these compounds involves the use of a precursor for the syntheses of novel quinoxaline derivatives . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site . The structure of the compound is confirmed by different spectral data and elemental analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are detailed in the referenced papers .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their molecular structure and the reactions involved in their synthesis .科学的研究の応用

- Antiproliferative Activities : Compound 17l, a derivative of this compound, demonstrated excellent antiproliferative activities against various cancer cell lines, including A549 (lung), MCF-7 (breast), and Hela (cervical). Its IC50 values were 0.98 μM, 1.05 μM, and 1.28 μM, respectively .

- Kinase Inhibitory Activities : Compound 17l effectively inhibited both c-Met (IC50 = 26.00 nM) and VEGFR-2 (IC50 = 2.6 μM) kinases, making it a promising dual inhibitor .

- Cell Cycle Arrest and Apoptosis : Compound 17l induced cell cycle arrest in the G0/G1 phase and promoted late apoptosis in A549 cells. Its intervention in intracellular c-Met signaling was verified through Western blot analysis .

- Binding to Protein Targets : Molecular docking and dynamics simulations revealed that compound 17l could bind to c-Met and VEGFR-2 proteins, similar to the reference compound foretinib .

DNA Intercalation Activity

Another line of research focuses on the DNA intercalation properties of this compound. Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed, synthesized, and evaluated against cancer cell lines such as HepG2, HCT-116, and MCF-7. Molecular docking studies shed light on the binding modes of these derivatives .

Anticancer Activity via Bioisosterism

Researchers have explored bioisosterism-guided approaches to design anticancer agents. A set of sixteen triazoloquinazoline derivatives, including this compound, demonstrated comparable cytotoxic activity to the reference drug doxorubicin against human cancer cell lines .

Potential Tuberculosis Therapeutics

Interestingly, this compound has also been investigated for its potential as a new-generation anti-TB agent. Specifically, it targets shikimate dehydrogenase, an essential protein involved in chorismate biosynthesis .

One-Pot Synthesis of Related Compounds

A practical one-pot synthesis method has been developed for substituted [1,2,4]triazolo[4,3-a]pyridines, closely related to this compound. This method provides facile access to synthetic derivatives with potential applications .

作用機序

将来の方向性

特性

IUPAC Name |

2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-24(2)18-19-23-25(12-17(27)21-14-9-5-7-11-16(14)29-3)20(28)26(19)15-10-6-4-8-13(15)22-18/h4-11H,12H2,1-3H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMLETDRKFOHME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

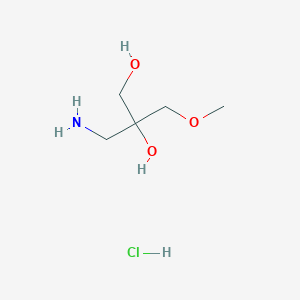

![N-(2,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2677646.png)

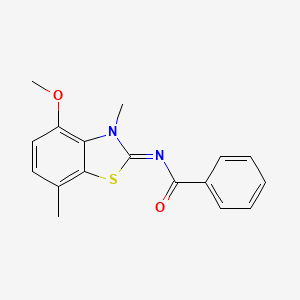

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2677647.png)

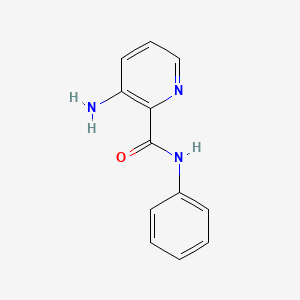

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2677649.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2677653.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2677658.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide](/img/structure/B2677659.png)